Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
CAS No.: 1403766-68-6
Cat. No.: VC2585406
Molecular Formula: C13H24N2O3
Molecular Weight: 256.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1403766-68-6 |
|---|---|
| Molecular Formula | C13H24N2O3 |
| Molecular Weight | 256.34 g/mol |
| IUPAC Name | tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate |
| Standard InChI | InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(9-14)17-13/h10H,4-9,14H2,1-3H3 |
| Standard InChI Key | BXYHKGJGEWCZMB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(O2)CN |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(O2)CN |
Introduction
Chemical Structure and Properties
Basic Identification
Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is identified by several key parameters that enable researchers to precisely recognize and work with this compound. The compound is registered with CAS number 1403766-68-6, which serves as its unique identifier in chemical databases and literature. Its molecular formula is C₁₃H₂₄N₂O₃, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms in specific proportions. With a molecular weight of 256.34 g/mol, it falls within the range of small to medium-sized organic molecules commonly used in medicinal chemistry and drug development . The IUPAC name provides detailed information about its chemical structure, including the presence of the tert-butyl group, the aminomethyl substituent, and the characteristic oxa-azaspiro cyclic system.
Structural Characteristics
Table 1: Structural Identifiers for Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
| Parameter | Value |
|---|---|
| CAS Number | 1403766-68-6 |
| Molecular Formula | C₁₃H₂₄N₂O₃ |
| Molecular Weight | 256.34 g/mol |
| IUPAC Name | tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate |
| Standard InChI | InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(9-14)17-13/h10H,4-9,14H2,1-3H3 |
| Standard InChIKey | BXYHKGJGEWCZMB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(O2)CN |
The compound features a distinctive spirocyclic structure with a 1-oxa-7-azaspiro[3.5]nonane core, which consists of a four-membered oxetane ring fused with a six-membered piperidine ring through a spiro carbon atom . This unique structural arrangement contributes to the compound's three-dimensional conformation and potential binding properties. The aminomethyl group at position 2 provides a reactive primary amine functionality, while the tert-butyl carbamate (Boc) group at position 7 serves as a protecting group for the nitrogen in the piperidine ring. This combination of functional groups makes the compound valuable for further chemical modifications and applications in organic synthesis.
Physical Properties
The physical state of tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is described as a light yellow liquid at room temperature . This physical characteristic influences its handling and storage requirements in laboratory settings. Additionally, the compound's solubility profile affects its application in various reaction conditions and formulation strategies. While specific solubility data is limited in the available literature, general recommendations for preparing stock solutions involve dissolving the compound in appropriate organic solvents such as DMSO for research applications .
Synthesis and Preparation
Synthetic Routes
The synthesis of tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate typically involves multi-step organic reactions. While detailed protocols may vary based on desired yield and purity, the synthesis generally involves the construction of the spirocyclic core structure followed by functional group modifications. The preparation of the spirocyclic framework is a critical step in the synthesis, often requiring controlled reaction conditions to ensure proper formation of the spiro center.
| Desired Concentration | Amount of Compound | ||
|---|---|---|---|
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 3.9009 mL solvent | 19.5046 mL solvent | 39.0092 mL solvent |
| 5 mM | 0.7802 mL solvent | 3.9009 mL solvent | 7.8018 mL solvent |
| 10 mM | 0.3901 mL solvent | 1.9505 mL solvent | 3.9009 mL solvent |
When preparing stock solutions, it is recommended to select an appropriate solvent based on the compound's solubility characteristics. Once prepared, stock solutions should be stored in separate aliquots to avoid product degradation due to repeated freezing and thawing cycles . For long-term storage, solutions stored at -80°C can be used within 6 months, while those at -20°C should be used within 1 month. To enhance solubility, the sample can be heated to 37°C and then sonicated in an ultrasonic bath .
Applications in Research
Medicinal Chemistry Applications
Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is primarily valued in research settings for its potential applications in medicinal chemistry and drug discovery. The compound's spirocyclic structure provides a rigid scaffold that can influence biological activity and pharmacokinetics of resulting molecules. This structural characteristic is particularly valuable in the design of drug candidates where specific three-dimensional arrangements of functional groups are required for optimal interaction with biological targets.
| Parameter | Information |
|---|---|
| GHS Classification | Irritant (GHS07) |
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation) |
| H319 (Causes serious eye irritation) | |
| H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) |
| P280 (Wear protective gloves/protective clothing/eye protection/face protection) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume